5-Allyl-2-amino-4,6-chloropyrimidine
Description
Significance of Pyrimidine (B1678525) Heterocycles in Organic and Medicinal Chemistry
The pyrimidine ring system is a cornerstone of heterocyclic chemistry, owing to its prevalence in nature and its utility in synthetic applications. umich.edu Its derivatives are integral to numerous biological processes and form the structural basis for a multitude of pharmacologically active agents. ignited.innih.gov
The pyrimidine scaffold is a fundamental component of nucleic acids (DNA and RNA), where the bases cytosine, thymine, and uracil (B121893) play a central role in genetic coding and protein synthesis. umich.eduignited.in This biological ubiquity has established the pyrimidine nucleus as a "privileged scaffold" in medicinal chemistry. nih.gov Its structure is found in a wide range of therapeutic agents, including antiviral, anticancer, antibacterial, and cardiovascular drugs. ignited.inmdpi.com The versatility of the pyrimidine skeleton allows it to serve as a bioisostere for other aromatic systems, like the phenyl group, often improving medicinal chemistry properties. mdpi.com In organic synthesis, pyrimidines are valuable building blocks, providing a platform for the construction of more complex heterocyclic systems through various chemical transformations. chemscene.com
The introduction of amino and halogen substituents onto the pyrimidine ring profoundly influences its chemical behavior and potential for further modification. tandfonline.com Halogen atoms, particularly chlorine, are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the regioselective introduction of a wide variety of nucleophiles, such as amines, alkoxides, and thiols, at the halogenated positions. nih.govmdpi.com The presence of two chlorine atoms at the C4 and C6 positions, as seen in dichloropyrimidines, offers multiple sites for sequential and selective substitutions.
Historical Development and Emerging Trends in Halogenated Pyrimidine Research
The study of halogenated pyrimidines has a long history, initially driven by their importance as intermediates in the synthesis of biologically active compounds, including early pharmaceuticals. nih.gov Research has focused on understanding their reaction mechanisms, particularly nucleophilic substitution, and developing efficient synthetic protocols. mdpi.com
Emerging trends in this field are focused on the development of more sustainable and efficient synthetic methods. This includes the use of catalysis, such as transition-metal-catalyzed cross-coupling reactions, to form new carbon-carbon and carbon-nitrogen bonds at the halogenated positions. rsc.orgacs.org There is also a growing interest in creating novel pyrimidine-based materials with applications in areas like organic light-emitting diodes (OLEDs). researchgate.net The continued exploration of halogenated pyrimidines like 5-Allyl-2-amino-4,6-dichloropyrimidine is expected to lead to the discovery of new therapeutic agents and advanced materials. tandfonline.com
Interactive Data Table
| Property | Value |
| IUPAC Name | 5-allyl-4,6-dichloro-1,3-diazin-2-amine |
| Molecular Formula | C₇H₇Cl₂N₃ |
| Molecular Weight | 204.06 g/mol |
| Appearance | Solid (typical) |
| Key Functional Groups | Pyrimidine, Amino, Chloro, Allyl |
| Primary Reactive Sites | C4 and C6 (Nucleophilic Substitution) |
| Secondary Reactive Site | C5-Allyl Group (Addition Reactions) |
Scope and Objectives of Research on 5-Allyl-2-amino-4,6-dichloropyrimidine
Research into 5-Allyl-2-amino-4,6-dichloropyrimidine and its related compounds is driven by the goal of exploring their potential in medicinal chemistry and materials science. A primary objective has been the synthesis of a series of 5-substituted 2-amino-4,6-dichloropyrimidines to investigate how different substituents at the 5-position influence their biological activity. nih.gov
One area of focus has been the potential antiviral properties of these compounds. nih.gov This line of inquiry was partly motivated by earlier findings that 2-amino-4,6-dichloropyrimidine (B145751) could inhibit the replication of a range of viruses. nih.gov The research aims to prepare various 5-substituted derivatives, including the allyl version, to screen for their biological potential. nih.gov
Another significant research objective is to assess the influence of these compounds on immune responses, specifically their ability to inhibit the production of nitric oxide (NO). nih.govresearchgate.net Studies have been designed to probe the steric requirements at the 5-position by introducing a variety of alkyl substituents, including saturated, unsaturated, and branched chains like the allyl group. nih.gov The overarching goal is to understand the structure-activity relationship and identify compounds with potent inhibitory effects on immune-activated NO production. nih.govnih.govresearchgate.net
Detailed Research Findings
A key finding is that 5-substituted 2-amino-4,6-dichloropyrimidines, including the allyl derivative (B7), can be synthesized efficiently from the corresponding 2-amino-4,6-dihydroxypyrimidines. nih.gov The synthesis of 5-Allyl-2-amino-4,6-dichloropyrimidine results in a white solid with a melting point of 175–177 °C. nih.gov
In biological screenings, it was discovered that while the 2-amino-4,6-dihydroxypyrimidine (B16511) precursors were inactive, the 2-amino-4,6-dichloropyrimidine derivatives consistently inhibited the production of nitric oxide in mouse peritoneal cells. nih.govnih.govresearchgate.net This suggests that the dichlorinated pyrimidine core is crucial for this inhibitory activity. nih.gov The various substituents at the 5-position modulate the potency of this inhibition. nih.govresearchgate.net
Data Tables
Table 1: Chemical Properties of 5-Allyl-2-amino-4,6-dichloropyrimidine
| Property | Value | Source |
| Molecular Formula | C₇H₇Cl₂N₃ | nih.gov |
| Melting Point | 175–177 °C | nih.gov |
| Appearance | White Solid | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-5-prop-2-enylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3/c1-2-3-4-5(8)11-7(10)12-6(4)9/h2H,1,3H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVISMTVDBCRHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(N=C(N=C1Cl)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301241301 | |
| Record name | 4,6-Dichloro-5-(2-propen-1-yl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301241301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97570-30-4 | |
| Record name | 4,6-Dichloro-5-(2-propen-1-yl)-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97570-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-5-(2-propen-1-yl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301241301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformation Pathways of 5 Allyl 2 Amino 4,6 Chloropyrimidine
Nucleophilic Aromatic Substitution (SɴAr) Reactions on the Pyrimidine (B1678525) Ring
The pyrimidine core is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic facilitates nucleophilic attack on the ring system. mdpi.com Halogenated pyrimidines are particularly suitable precursors for a variety of structural modifications through SɴAr reactions, allowing for the regioselective incorporation of nucleophiles. mdpi.comresearchgate.net The ring nitrogen atoms enhance reactivity by decreasing the electron density at the carbon positions and stabilizing the negatively charged anionic intermediates (Meisenheimer complexes) formed during the substitution process. mdpi.com For symmetrically substituted 4,6-dichloropyrimidine (B16783) derivatives, SɴAr reactions proceed effectively with a range of nucleophiles. mdpi.com
In 5-Allyl-2-amino-4,6-dichloropyrimidine, the two chlorine atoms are situated at the C-4 and C-6 positions. These positions are chemically equivalent due to the molecule's symmetry. Nucleophilic attack can occur at either position, typically leading to a mono-substituted product under controlled conditions. In related dichloropyrimidine systems, such as 2,4-dichloropyrimidines, substitution at the C-4 position is generally favored over the C-2 position. wuxiapptec.comstackexchange.com This preference is attributed to the higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient at C-4, which indicates it is the more electrophilic site. stackexchange.com
The reactivity of the C-4 and C-6 positions in 5-Allyl-2-amino-4,6-dichloropyrimidine is primarily activated by the two ring nitrogen atoms. The substituents on the ring, a 2-amino group and a 5-allyl group, also exert an electronic influence. The amino group at C-2 is an electron-donating group, while the allyl group at C-5 is considered weakly activating.
The effect of substituents on the regioselectivity of SɴAr reactions can be significant in other pyrimidine systems. For instance, in 2,4-dichloropyrimidines, a strong electron-donating group at the C-6 position can reverse the typical C-4 selectivity, favoring substitution at the C-2 position instead. wuxiapptec.com Conversely, a strong electron-withdrawing group at the C-5 position of a 2,4-dichloropyrimidine (B19661) enhances the inherent preference for nucleophilic attack at the C-4 position. nih.gov In the case of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), the electron-withdrawing aldehyde group at C-5 also influences the ring's reactivity. mdpi.com For 5-Allyl-2-amino-4,6-dichloropyrimidine, the C-4 and C-6 positions remain equivalent, and the primary focus is on achieving mono- versus di-substitution.
The outcome of SɴAr reactions on the 4,6-dichloropyrimidine scaffold is highly dependent on the chosen reaction conditions, particularly the base and solvent. These factors can determine the selectivity and the type of product formed.
Base: The choice of base is critical. A mild organic base like triethylamine (B128534) (TEA) is often used to facilitate amination reactions by scavenging the HCl generated. mdpi.com However, the use of a strong inorganic base, such as sodium hydroxide (B78521) (NaOH), in an alcohol solvent can generate alkoxide ions. mdpi.com These alkoxides are potent nucleophiles and can compete with the intended amine nucleophile, leading to a mixture of amination and solvolysis (alkoxylation) products. mdpi.com Studies on related systems have also employed potassium carbonate (K₂CO₃) as a base, particularly in polar aprotic solvents like DMF at elevated temperatures. mdpi.com
Solvent: The solvent can play a dual role as the reaction medium and, in some cases, as a reactant. Alcohols like ethanol (B145695) are common solvents for these substitutions. mdpi.com While they facilitate the reaction, they can also become nucleophiles in the presence of a strong base, as noted above. mdpi.com Dimethylformamide (DMF) is another frequently used solvent that is suitable for carrying out aminations at high temperatures. mdpi.com
| Base | Solvent | Typical Nucleophile | Observed Outcome | Reference |
|---|---|---|---|---|
| Triethylamine (TEA) | Ethanol (reflux) | Amines | Favorable for mono-amination. | mdpi.com |
| Sodium Hydroxide (NaOH) | Ethanol | Amines | Competition between amination and solvolysis (ethoxylation) due to alkoxide formation. | mdpi.com |
| Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF, 140 °C) | Amines | Effective for mono-amination, particularly with sterically hindered amines. | mdpi.com |
The subject compound, 5-Allyl-2-amino-4,6-dichloropyrimidine, does not possess a chloro substituent at the C-2 position; instead, it features an amino group. nih.gov Therefore, nucleophilic substitution of a chlorine atom at this position is not a relevant transformation pathway for this specific molecule.
For context, in pyrimidine systems where both C-2 and C-4 positions are substituted with chlorine (i.e., 2,4-dichloropyrimidines), there is a well-established difference in reactivity. SɴAr reactions on 2,4-dichloropyrimidines generally occur selectively at the C-4 position. wuxiapptec.comstackexchange.com This regioselectivity is explained by frontier molecular orbital theory, which shows a larger LUMO coefficient at C-4, making it more susceptible to nucleophilic attack. stackexchange.com The presence of an electron-donating group on the ring, however, can alter this preference and direct substitution to the C-2 position. wuxiapptec.com
Amines are common nucleophiles used to functionalize the 4,6-dichloropyrimidine core. A wide variety of amines, including aliphatic, cyclic, aromatic, and benzylic amines, can displace one of the chloro substituents. mdpi.com
The reaction can be controlled to yield the mono-aminated product by using equimolar amounts of the amine nucleophile. mdpi.com The steric properties of the amine play a significant role in the reaction's efficiency. A study on the monoamination of 4,6-dichloropyrimidine with various adamantane-containing amines demonstrated that sterically unhindered amines provided nearly quantitative yields, whereas amines with greater steric bulk near the nitrogen atom resulted in lower yields. mdpi.com These reactions were typically performed using K₂CO₃ as the base in DMF at 140 °C. mdpi.com
| Amine Nucleophile | Product Yield | Comments | Reference |
|---|---|---|---|
| Sterically unhindered primary amine | ~99% | Reaction proceeds smoothly with high efficiency. | mdpi.com |
| Amine with moderate steric hindrance | 76-77% | Yield is reduced due to steric effects from the adamantane (B196018) core. | mdpi.com |
| Amine with significant steric hindrance | 60-65% | Increased steric bulk further lowers the reaction yield. | mdpi.com |
Besides amines, other nucleophiles such as alkoxides can react with 5-Allyl-2-amino-4,6-dichloropyrimidine. Alkoxide ions are strong nucleophiles and are typically generated in situ from an alcohol solvent and a strong base like NaOH. mdpi.com
In reaction systems where an amine is the intended nucleophile, the formation of alkoxides can lead to competing side reactions. mdpi.com This results in solvolysis, where a chlorine atom is displaced by an alkoxy group from the solvent. mdpi.com For example, when 2-amino-4,6-dichloropyrimidine-5-carbaldehyde was treated with an amine in ethanol containing NaOH, both amination and ethoxylation products were observed. mdpi.com This competition arises because alkoxide ions are considered "hard" nucleophiles and can effectively compete with "soft" amine nucleophiles for the electrophilic sites on the pyrimidine ring. mdpi.com
Reactivity of Chloro Substituents at C-4 and C-6 Positions
Reactions Involving the Allyl Group
The allyl group (–CH₂–CH=CH₂) at the C-5 position is a versatile functional handle, offering multiple sites for chemical modification. Its reactivity is centered around the carbon-carbon double bond and the allylic position.
The carbon-carbon double bond of the allyl group is a region of high electron density, making it susceptible to attack by electrophiles. youtube.comyoutube.com This class of reactions typically proceeds via a two-step mechanism involving the formation of a carbocation intermediate. youtube.comyoutube.com
The general mechanism involves the pi bond of the alkene attacking an electrophile (E⁺), leading to the formation of a carbocation. This intermediate is then attacked by a nucleophile (Nu⁻) to yield the final addition product. For the 5-allyl group, the addition of an unsymmetrical reagent like a hydrogen halide (HX) is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. This leads to the formation of a more stable secondary carbocation at the carbon adjacent to the pyrimidine ring.
Key research findings on related structures demonstrate various electrophilic addition reactions. libretexts.orglibretexts.org While specific studies on 5-allyl-2-amino-4,6-dichloropyrimidine are not extensively documented, its reactivity can be predicted based on these established principles.
Table 1: Predicted Products of Electrophilic Addition to the Allyl Group
| Reactant | Electrophile (E⁺) | Nucleophile (Nu⁻) | Predicted Major Product |
|---|---|---|---|
| HBr (Hydrogen Bromide) | H⁺ | Br⁻ | 2-Amino-5-(2-bromopropyl)-4,6-dichloropyrimidine |
| Br₂ in CCl₄ (Bromine in Carbon Tetrachloride) | Br⁺ (from polarized Br₂) | Br⁻ | 2-Amino-5-(2,3-dibromopropyl)-4,6-dichloropyrimidine |
| H₂O/H⁺ (Acid-catalyzed Hydration) | H⁺ | H₂O | 1-(2-Amino-4,6-dichloropyrimidin-5-yl)propan-2-ol |
The allyl group can participate in various transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov These reactions can occur either at the sp² carbons of the double bond or at the sp³ allylic carbon.
Allyl-allyl cross-coupling provides a direct route to 1,5-dienes, which are valuable synthetic building blocks. rsc.org For 5-allyl-2-amino-4,6-dichloropyrimidine, this would involve coupling with another allylic partner. More commonly, the allyl group might be functionalized to an allylic halide or acetate (B1210297) to participate in reactions like the Suzuki or Heck coupling. A modern approach involves the direct C-H activation of the allylic position, though this can be challenging. An alternative strategy uses the allyl group as a latent nucleophile; for instance, heterocyclic allylsulfones have been shown to be effective partners in palladium-catalyzed desulfinylative cross-coupling reactions with aryl halides. acs.org
Table 2: Potential Cross-Coupling Strategies for the Allyl Group
| Reaction Type | Allyl Derivative/Precursor | Coupling Partner | Catalyst System (Example) | Resulting Structure |
|---|---|---|---|---|
| Suzuki Coupling | Allylboronic ester | Aryl/Vinyl Halide | Pd(PPh₃)₄, Base | C-C bond at the γ-position of the original allyl group |
| Heck Coupling | (The allyl group itself) | Aryl/Vinyl Halide | Pd(OAc)₂, Ligand, Base | Arylation/Vinylation at the terminal carbon of the double bond |
| Tsuji-Trost Reaction | Allylic acetate/carbonate | Nucleophile (e.g., malonate) | Pd(0) catalyst | Allylic substitution at the α-position |
| Desulfinylative Coupling | Allylsulfone | Aryl Halide | Pd(OAc)₂, Ligand, Base | Direct arylation at the C-5 position of the pyrimidine ring acs.org |
Allyl groups attached to aromatic and heteroaromatic systems can undergo thermal or metal-catalyzed rearrangement reactions. The most common is a nih.govacs.org-sigmatropic shift, which would move the allyl group to an adjacent atom. In the context of 5-allyl-2-amino-4,6-dichloropyrimidine, a migration could potentially occur from the C-5 position to one of the ring nitrogens or the exocyclic amino nitrogen.
While there are no specific reports on allyl migration for this exact compound, such rearrangements are well-known in related heterocyclic systems. These processes are often in equilibrium and can be driven by the relative thermodynamic stability of the isomers. For example, an N-allyl intermediate might be formed, which could be a key step in certain synthetic transformations.
Reactivity of the Amino Group
The exocyclic 2-amino group behaves as a typical primary aromatic amine, although its nucleophilicity is somewhat reduced by the electron-withdrawing pyrimidine ring. Nevertheless, it serves as a key site for derivatization through acylation, alkylation, and condensation reactions. nih.gov
The nitrogen atom of the 2-amino group possesses a lone pair of electrons, allowing it to act as a nucleophile and react with various electrophiles.
Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the amino nitrogen. It is typically achieved by reacting the aminopyrimidine with an acyl halide (e.g., acetyl chloride, benzoyl chloride) or an acid anhydride (B1165640) in the presence of a base. This reaction forms an N-(pyrimidin-2-yl)amide derivative. Enzymatic methods for the regioselective acylation of amino groups on pyrimidine nucleosides have also been developed. nih.gov The acylation of 2-aminopyrroline 1-oxide serves as a related example of this transformation on a nitrogen-containing heterocycle. rsc.org
Alkylation: This involves the addition of an alkyl group to the amino nitrogen. Reagents such as alkyl halides (e.g., methyl iodide) or sulfates can be used, often under basic conditions, to produce secondary or tertiary amines. google.comnih.gov Reductive alkylation, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for controlled alkylation. sci-hub.in Novel strategies for alkylation using amides as alkylating agents have also been reported. rsc.org
Table 3: Examples of Acylation and Alkylation Reactions
| Reaction Type | Reagent | Product Class |
|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | N-(5-Allyl-4,6-dichloropyrimidin-2-yl)acetamide |
| Acylation | Benzoyl Chloride (C₆H₅COCl) | N-(5-Allyl-4,6-dichloropyrimidin-2-yl)benzamide |
| Alkylation | Methyl Iodide (CH₃I) | 5-Allyl-4,6-dichloro-N-methylpyrimidin-2-amine |
| Reductive Alkylation | Formaldehyde (B43269) (CH₂O), NaBH₃CN | 5-Allyl-4,6-dichloro-N,N-dimethylpyrimidin-2-amine |
The 2-amino group can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). researchgate.net These reactions are typically acid-catalyzed and involve the reversible formation of a carbinolamine intermediate followed by the elimination of water. The resulting imine can be a stable final product or a reactive intermediate for further cyclization reactions.
For example, condensation with 1,3-dicarbonyl compounds or α,β-unsaturated ketones can lead to the formation of fused heterocyclic systems, which is a common strategy for building molecular complexity. researchgate.netnih.gov Studies on 2-aminopyridine (B139424) and 2-aminopyrimidine (B69317) have shown they can participate in unexpected condensation pathways, such as Mannich-type reactions, to yield complex products. scielo.org.mx The reaction of 2-aminopyrimidines with formaldehyde has been shown to yield methylol derivatives or methylene-bridged bis-pyrimidines. nih.gov These condensation reactions are fundamental in the synthesis of a wide array of substituted and fused pyrimidine derivatives. growingscience.comgoogle.comnih.gov
Oxidation and Reduction Transformations
The presence of both an unsaturated allyl group and reducible chloro-substituents allows for a range of oxidation and reduction reactions. The specific reaction conditions and choice of reagents are crucial in determining the outcome of these transformations, enabling selective modifications at different sites of the molecule.
The allyl group in 5-Allyl-2-amino-4,6-dichloropyrimidine is susceptible to various oxidative transformations, potentially yielding aldehydes, carboxylic acids, or diols. The selectivity of these reactions is highly dependent on the oxidizing agent employed.
One of the key transformations is the oxidation of the allylic position. The Riley oxidation, which utilizes selenium dioxide (SeO₂), is a well-established method for the oxidation of allylic C-H bonds to aldehydes. wikipedia.orgnrochemistry.com This method has been successfully applied to methyl-substituted pyrimidines, suggesting its potential applicability to the allyl group of the title compound to furnish the corresponding α,β-unsaturated aldehyde. dntb.gov.uanih.gov
Another common method for the oxidative cleavage of the carbon-carbon double bond in the allyl group is ozonolysis. This reaction proceeds via an ozonide intermediate, which can then be worked up under reductive or oxidative conditions to yield different products. Reductive work-up, typically using dimethyl sulfide (B99878) (DMS) or zinc, would be expected to yield an aldehyde, specifically (2-amino-4,6-dichloro-pyrimidin-5-yl)acetaldehyde. In contrast, an oxidative work-up with hydrogen peroxide would lead to the corresponding carboxylic acid, (2-amino-4,6-dichloro-pyrimidin-5-yl)acetic acid.
Furthermore, dihydroxylation of the allyl group can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions to form a vicinal diol.
The following table summarizes potential selective oxidation reactions of the allyl group in 5-Allyl-2-amino-4,6-dichloropyrimidine based on established methods for similar substrates.
| Transformation | Reagent(s) | Potential Product |
|---|---|---|
| Allylic Oxidation | Selenium Dioxide (SeO₂) | (E)-3-(2-Amino-4,6-dichloropyrimidin-5-yl)prop-2-enal |
| Ozonolysis (Reductive Work-up) | 1. O₃ 2. DMS or Zn/H₂O | (2-Amino-4,6-dichloropyrimidin-5-yl)acetaldehyde |
| Ozonolysis (Oxidative Work-up) | 1. O₃ 2. H₂O₂ | (2-Amino-4,6-dichloropyrimidin-5-yl)acetic acid |
| Dihydroxylation | OsO₄ (catalytic), NMO | 5-(2,3-Dihydroxypropyl)-2-amino-4,6-dichloropyrimidine |
The reduction of 5-Allyl-2-amino-4,6-dichloropyrimidine offers several pathways, including the saturation of the allyl group's double bond and the dehalogenation of the chloro-substituents. The choice of reducing agent and reaction conditions is critical for achieving selectivity.
Catalytic hydrogenation is a powerful method for the reduction of both alkenes and chloro-aromatic compounds. The use of catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with hydrogen gas (H₂) would likely lead to the reduction of the allyl double bond to a propyl group. However, under more forcing conditions, this method can also result in the reductive cleavage of the carbon-chlorine bonds, leading to the corresponding dechlorinated pyrimidine. oregonstate.edunih.gov Achieving selectivity between the reduction of the allyl group and the chloro-substituents can be challenging and often depends on the specific catalyst, solvent, and reaction pressure and temperature.
For the selective reduction of the chloro groups without affecting the allyl moiety, metal-based reducing systems can be considered. For instance, reductions using zinc dust or other activated metals in the presence of an acid or base have been employed for the dehalogenation of chloropyrimidines. nih.gov
The use of hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) is generally selective for the reduction of carbonyl compounds and is not expected to reduce the allyl group or the chloro-substituents under standard conditions. numberanalytics.commdma.ch However, its reactivity can be enhanced with additives. Lithium aluminium hydride (LiAlH₄) is a much stronger reducing agent and could potentially reduce the chloro groups, although its reactivity with the allyl group would also need to be considered.
The following table outlines potential controlled reduction pathways for 5-Allyl-2-amino-4,6-dichloropyrimidine based on known transformations of related compounds.
| Transformation | Reagent(s) | Potential Product | Selectivity Notes |
|---|---|---|---|
| Selective Hydrogenation of Allyl Group | H₂, Pd/C (mild conditions) | 2-Amino-4,6-dichloro-5-propylpyrimidine | Careful control of conditions is needed to avoid dechlorination. |
| Hydrogenation of Allyl Group and Dechlorination | H₂, Pd/C (forcing conditions) | 2-Amino-5-propylpyrimidine | Both chloro groups and the double bond are reduced. |
| Selective Dechlorination | Zn, AcOH | 5-Allyl-2-aminopyrimidine | Selectively removes the chloro groups. |
Derivatization and Analog Synthesis from 5 Allyl 2 Amino 4,6 Chloropyrimidine
Synthesis of Pyrimidine-Fused Heterocyclic Systems
The pyrimidine (B1678525) ring, particularly when bearing amino substituents, is a foundational element for constructing fused heterocyclic systems which are known to significantly alter physical and chemical properties like selectivity, lipophilicity, and solubility. nih.gov These fused scaffolds are prevalent in molecules of significant biological interest, including essential vitamins. nih.gov
Annulation Reactions Utilizing the Pyrimidine Core
Annulation, or ring-forming, reactions are a powerful strategy for building polycyclic structures. Starting from aminopyrimidine derivatives, fused systems such as pyridopyrimidines can be synthesized. researchgate.net For instance, the reaction of pyrimidine derivatives with α-oxoketenes, generated from starting materials like acyl-substituted Meldrum's acids, can lead to the formation of pyridinone-containing systems through cyclocondensation. researchgate.net This general approach allows for the construction of novel scaffolds by leveraging the inherent reactivity of the aminopyrimidine core.
Pyrrolopyrimidine and Pyrimidopyrimidine Derivatives
The synthesis of specific fused systems like pyrrolopyrimidines and pyrimidopyrimidines often involves multi-step sequences starting from a functionalized pyrimidine. One general method involves the cyclocondensation of an appropriately substituted aminopyrimidine with other reagents. For example, a common route to pyrrolo[2,3-d]pyrimidines, which are analogues of purines, involves building the pyrrole (B145914) ring onto the pyrimidine core. While specific examples starting directly from 5-Allyl-2-amino-4,6-chloropyrimidine are not detailed in the provided literature, established synthetic strategies for related pyrimidines can be applied. For instance, the synthesis of 6-azolyl-2-amino-4-cyanopyrimidines has been achieved through the cyclocondensation of α-cyano-β-enaminones with guanidine (B92328), demonstrating a pathway to fuse heterocyclic rings to a pyrimidine base. nih.gov
Table 1: General Strategies for Pyrimidine-Fused Heterocycle Synthesis
| Starting Pyrimidine Type | Reagent/Method | Fused System Formed |
| 2-Aminopyrimidine (B69317) derivative | α-Oxoketenes | Pyridinone-fused pyrimidine researchgate.net |
| Hetarylacetonitriles | Reaction with pyrimidine acyl chloride, then cyclization | Pyrimidoquinolizine researchgate.net |
| α-Cyano-β-enaminones | Cyclocondensation with guanidine | 6-Azolyl-2-amino-4-cyanopyrimidine nih.gov |
Functionalization at C-4 and C-6 Positions
The chlorine atoms at the C-4 and C-6 positions of the pyrimidine ring are highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen atoms. This reactivity is the cornerstone of derivatization for this compound class.
Introduction of Diverse Chemical Moieties via SɴAr
Nucleophilic aromatic substitution (SɴAr) is the primary mechanism for functionalizing the C-4 and C-6 positions. A wide variety of nucleophiles, including amines, alkoxides, and thiols, can displace the chloro substituents. The reactions on symmetrically substituted 4,6-dichloropyrimidines proceed efficiently with various nucleophilic amines under conventional conditions. mdpi.com
Research on the related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) shows that SɴAr reactions with amines and alcohols (solvolysis) can occur under mild, environmentally friendly conditions. mdpi.com In some cases, sequential substitution is observed, where one chlorine atom is replaced, followed by the substitution of the second, sometimes by a different nucleophile. chemrxiv.org An interesting phenomenon was observed with 6-alkoxy-4-chloro-5-nitropyrimidines, where reaction with primary amines led to the substitution of not only the chlorine atom but also the alkoxy group, yielding a symmetrically disubstituted 4,6-diamino-5-nitropyrimidine. chemrxiv.org
Furthermore, the C-4/C-6 positions can be functionalized through metal-catalyzed cross-coupling reactions. An electrochemical method using a sacrificial iron anode and a nickel(II) catalyst has been successfully employed to couple 4-amino-6-chloropyrimidines with various functionalized aryl halides, forming new carbon-carbon bonds and yielding 4-amino-6-arylpyrimidines. nih.gov
Synthesis of N-Substituted Pyrimidine Derivatives
The introduction of nitrogen-based functional groups is a common and significant modification. The reaction of 4,6-dichloropyrimidines with amines is a straightforward method to produce N-substituted derivatives. For instance, reacting 2,4,6-trichloropyrimidine (B138864) with 3-amino-5-methyl pyrazole (B372694) results in substitution at the C-4 position, which can be followed by a second nucleophilic substitution with various anilines at the C-2 position. nih.gov
A similar strategy is applied to 2,4-dichloro-5-fluoropyrimidine, where the more reactive C-4 chlorine is first displaced by an amine, followed by further reactions. nih.gov In the case of this compound, mono- or di-substitution with amines can be achieved. The reaction of N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide with n-butylamine, for example, results in the formation of the corresponding N-substituted product in quantitative yield. google.com This demonstrates the high efficiency of introducing amino groups at the chloro-positions.
Table 2: Examples of Functionalization at C-4 and C-6 Positions
| Substrate Type | Reagent(s) | Position(s) Functionalized | Product Type |
| 4-Amino-6-chloropyrimidines | Functionalized Aryl Halides, Ni(II) catalyst, Iron anode | C-6 | 4-Amino-6-arylpyrimidine nih.gov |
| 6-Alkoxy-4-chloro-5-nitropyrimidine | Primary Amines (e.g., N-benzylamine), TEA | C-4 and C-6 | Symmetric 4,6-Dialkylamino-5-nitropyrimidine chemrxiv.org |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline, NaOH, Ethanol (B145695) | C-4 and C-6 | 2-Amino-4-(indolin-1-yl)-6-ethoxypyrimidine-5-carbaldehyde mdpi.com |
| N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide | n-Butylamine | C-4/C-6 (one Cl displaced) | N-substituted aminopyrimidine google.com |
Modifications of the Allyl Side Chain
The allyl group at the C-5 position offers a distinct site for chemical modification, orthogonal to the reactivity at the pyrimidine core. The double bond of the allyl group can undergo typical alkene reactions such as oxidation, reduction, and addition.
A particularly useful transformation is the removal of the allyl group, which often serves as a protecting group in multi-step syntheses. Allyl protecting groups are valued for their stability to various conditions and their selective removal under mild, neutral conditions, which prevents the formation of reactive byproducts like carbonium ions. google.com The deprotection is typically achieved using a palladium catalyst. A reliable method for removing allyl and allyloxycarbonyl (Alloc) protecting groups involves the use of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger like phenylsilane (B129415) (PhSiH₃). nih.gov This strategy has been effectively used in the solid-phase synthesis of complex cyclic peptides, demonstrating its efficiency and reliability. nih.gov
Table 3: Representative Modification of the Allyl Side Chain
| Reaction Type | Reagents / Conditions | Result |
| Deallylation (Deprotection) | Pd(PPh₃)₄ / Phenylsilane (PhSiH₃) / Dichloromethane (DCM) | Removal of the allyl group to yield a C-5 unsubstituted pyrimidine nih.gov |
| Oxidation | Generic oxidizing agents | Formation of corresponding aldehyde or carboxylic acid |
| Reduction | Generic reducing agents | Conversion to a propyl side chain |
Derivatization of the Olefinic Moiety
The carbon-carbon double bond of the allyl group is a key site for introducing structural and functional diversity. A range of well-established olefin functionalization reactions can be envisioned to transform the allyl side chain into a variety of other functional groups, thereby accessing a broad chemical space.
One of the most fundamental transformations is epoxidation . The reaction of 5-Allyl-2-amino-4,6-dichloropyrimidine with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to yield the corresponding epoxide, 2-amino-4,6-dichloro-5-(oxiran-2-ylmethyl)pyrimidine. mdpi.comwikipedia.org The resulting epoxide is a valuable intermediate in its own right, susceptible to ring-opening reactions with a variety of nucleophiles to introduce new functionalities. researchgate.netmdpi.com
Another important transformation is the Wacker-type oxidation , which would convert the terminal alkene into a methyl ketone. nih.govniscpr.res.in This reaction, typically catalyzed by a palladium(II) salt in the presence of an oxidant like tert-butyl hydroperoxide, would provide 1-(2-amino-4,6-dichloro-5-pyrimidinyl)propan-2-one. This ketone derivative can then serve as a handle for further modifications, such as reductive amination or aldol (B89426) condensation.
Heck coupling reactions represent another powerful tool for the derivatization of the allyl group. While typically used to form carbon-carbon bonds with aryl or vinyl halides, variations of the Heck reaction could potentially be employed to further functionalize the olefinic moiety of 5-Allyl-2-amino-4,6-dichloropyrimidine.
The following table summarizes some potential derivatization reactions of the olefinic moiety:
| Reaction | Reagents and Conditions | Product | Potential for Further Diversification |
| Epoxidation | m-CPBA, CH₂Cl₂ | 2-amino-4,6-dichloro-5-(oxiran-2-ylmethyl)pyrimidine | Ring-opening with nucleophiles (e.g., amines, alcohols, thiols) |
| Wacker Oxidation | PdCl₂(PPh₃)₂, t-BuOOH, benzene | 1-(2-amino-4,6-dichloro-5-pyrimidinyl)propan-2-one | Reductive amination, aldol reactions, Wittig reactions |
| Dihydroxylation | OsO₄ (cat.), NMO, acetone/water | 5-(2,3-dihydroxypropyl)-2-amino-4,6-dichloropyrimidine | Protection, oxidation to aldehydes or carboxylic acids |
| Ozonolysis | 1. O₃, CH₂Cl₂; 2. Me₂S | (2-amino-4,6-dichloro-5-pyrimidinyl)acetaldehyde | Oxidation to carboxylic acid, reduction to alcohol, Wittig olefination |
Functional Group Interconversions on the Allyl Chain
Beyond the direct derivatization of the double bond, the allyl group can undergo a variety of functional group interconversions to further expand the range of accessible analogs.
A key transformation is the hydroboration-oxidation of the terminal alkene. This two-step process would regioselectively yield the corresponding primary alcohol, 5-(3-hydroxypropyl)-2-amino-4,6-dichloropyrimidine. This alcohol can then be oxidized to the aldehyde or carboxylic acid, or used in ether and ester formation reactions.
Conversely, dihydroxylation of the allyl group, for instance using osmium tetroxide, would lead to the formation of a diol, 5-(2,3-dihydroxypropyl)-2-amino-4,6-dichloropyrimidine. This diol provides a scaffold for the introduction of further diversity through selective protection, oxidation, or conversion into cyclic acetals or ketals.
Ozonolysis of the double bond would cleave the allyl chain, yielding an aldehyde, (2-amino-4,6-dichloro-5-pyrimidinyl)acetaldehyde. This aldehyde is a versatile intermediate that can be oxidized to the corresponding carboxylic acid, reduced to an alcohol, or used in a variety of carbon-carbon bond-forming reactions.
Furthermore, ring-closing metathesis (RCM) offers an intriguing possibility for creating novel cyclic structures. organic-chemistry.orgwikipedia.orgnih.govbeilstein-journals.orgnih.gov For instance, if a second alkenyl chain were introduced elsewhere on the molecule, an intramolecular RCM reaction could be employed to construct a new ring system fused to or tethered to the pyrimidine core.
The table below illustrates some of these functional group interconversions:
| Starting Material | Reaction | Reagents and Conditions | Product |
| 5-Allyl-2-amino-4,6-dichloropyrimidine | Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 5-(3-hydroxypropyl)-2-amino-4,6-dichloropyrimidine |
| 5-Allyl-2-amino-4,6-dichloropyrimidine | Dihydroxylation | OsO₄ (cat.), NMO | 5-(2,3-dihydroxypropyl)-2-amino-4,6-dichloropyrimidine |
| 5-Allyl-2-amino-4,6-dichloropyrimidine | Ozonolysis | 1. O₃; 2. Me₂S | (2-amino-4,6-dichloro-5-pyrimidinyl)acetaldehyde |
| 5-(3-hydroxypropyl)-2-amino-4,6-dichloropyrimidine | Oxidation | PCC, CH₂Cl₂ | 3-(2-amino-4,6-dichloro-5-pyrimidinyl)propanal |
Development of Libraries of Pyrimidine Analogs for Chemical Space Exploration
The strategic functionalization of 5-Allyl-2-amino-4,6-dichloropyrimidine provides a powerful platform for the development of diverse libraries of pyrimidine analogs, which are invaluable for chemical space exploration and drug discovery. acs.orgnih.govtandfonline.com The concept of diversity-oriented synthesis (DOS) is particularly relevant here, where the goal is to generate a collection of structurally diverse molecules from a common starting material. nih.govacs.orgnih.govresearchgate.net
By systematically combining the derivatization of the allyl group with substitutions at the chloro positions and modifications of the amino group, a vast number of unique compounds can be generated. For example, a library could be constructed by first reacting 5-Allyl-2-amino-4,6-dichloropyrimidine with a set of diverse nucleophiles to displace the chloro atoms. Each of these products could then be subjected to a series of parallel reactions targeting the allyl group, such as epoxidation, dihydroxylation, and oxidation.
Modern approaches, such as DNA-encoded library technology (DELT), could also be applied. acs.orgnih.gov In such a strategy, the 5-Allyl-2-amino-4,6-dichloropyrimidine scaffold could be attached to a DNA tag, and subsequent chemical transformations on the pyrimidine core and the allyl side chain would be performed in a combinatorial fashion, leading to the generation of a massive library of DNA-tagged compounds for high-throughput screening against biological targets.
The creation of such libraries from 5-Allyl-2-amino-4,6-dichloropyrimidine allows for a systematic exploration of the structure-activity relationships (SAR) of pyrimidine derivatives. nih.govresearchgate.netnih.gov The diverse functionalities introduced through the derivatization of the allyl group can probe different regions of a biological target's binding site, potentially leading to the discovery of novel and potent bioactive molecules.
Advanced Characterization Techniques and Spectroscopic Analysis Methodologies
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are fundamental in determining the intricate structure of 5-Allyl-2-amino-4,6-dichloropyrimidine. By probing the interactions of the molecule with electromagnetic radiation, each method provides unique pieces of the structural puzzle, from the carbon-hydrogen framework to the identification of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, the precise chemical environment of each hydrogen and carbon atom can be mapped.
The chemical shift (δ) in NMR is highly sensitive to the electronic environment of a nucleus. In 5-Allyl-2-amino-4,6-dichloropyrimidine, the electron-withdrawing chlorine atoms and the nitrogen atoms of the pyrimidine (B1678525) ring significantly influence the chemical shifts of nearby nuclei, a phenomenon known as deshielding.
The protons of the primary amino group (NH₂) are expected to appear as a broad singlet in the ¹H NMR spectrum. For analogous compounds like 4,6-dichloro-5-ethylpyrimidin-2-amine, this signal appears at approximately δ 7.32 ppm. nih.gov The protons of the allyl group would exhibit characteristic shifts: the methylene (B1212753) (-CH₂-) protons adjacent to the pyrimidine ring would be deshielded, while the terminal vinyl protons (=CH₂) would appear further downfield.
In ¹³C NMR, the carbon atoms of the pyrimidine ring are significantly deshielded. For instance, in 4,6-dichloro-5-ethylpyrimidin-2-amine, the C-2, C-4, and C-6 carbons appear at δ 160.83 and 160.76 ppm, while the substituted C-5 appears at a more shielded value of δ 118.90 ppm. nih.gov A similar pattern is expected for the 5-allyl analogue, with the allyl carbons appearing in the aliphatic and olefinic regions of the spectrum.
| Position/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| NH₂ | ~7.3 | N/A | Broad singlet, exchangeable with D₂O. |
| C2 | N/A | ~161 | Carbon attached to the amino group. |
| C4/C6 | N/A | ~161 | Equivalent carbons attached to chlorine atoms. |
| C5 | N/A | ~117-119 | Carbon bearing the allyl substituent. |
| Allyl -CH₂- | ~3.3-3.5 | ~28-30 | Methylene group attached to C5. |
| Allyl -CH= | ~5.8-6.0 | ~130-135 | Methine proton of the vinyl group. |
| Allyl =CH₂ | ~5.0-5.2 | ~115-120 | Terminal vinyl protons. |
Spin-spin coupling, observed as the splitting of NMR signals into multiplets, provides direct evidence of the connectivity between adjacent, non-equivalent nuclei. The coupling constant (J), measured in Hertz (Hz), is independent of the magnetic field strength and is characteristic of the number and type of bonds separating the coupled nuclei.
For the allyl group in 5-Allyl-2-amino-4,6-dichloropyrimidine, a distinct pattern of coupling would be expected:
The methylene protons (-CH₂-) would appear as a doublet, coupled to the single methine proton (-CH=).
The methine proton (-CH=) would be a complex multiplet (a doublet of triplets) due to coupling with both the adjacent methylene and the terminal vinyl protons.
The two terminal vinyl protons (=CH₂) would show both geminal coupling to each other and vicinal coupling (cis and trans) to the methine proton, resulting in complex splitting patterns.
Analysis of these coupling constants confirms the integrity of the allyl substituent and its attachment to the pyrimidine ring. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to unambiguously assign these correlations.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of 5-Allyl-2-amino-4,6-dichloropyrimidine would be characterized by several key absorption bands:
N-H Stretching: The amino group (NH₂) typically shows two distinct, medium-intensity bands in the region of 3500-3300 cm⁻¹.
C-H Stretching: The sp² C-H bonds of the allyl group's double bond would appear above 3000 cm⁻¹, while the sp³ C-H bonds of the methylene group would absorb just below 3000 cm⁻¹.
C=C Stretching: The carbon-carbon double bond of the allyl group would give rise to a medium-intensity band around 1645 cm⁻¹.
N-H Bending: The scissoring vibration of the amino group typically appears in the 1650-1580 cm⁻¹ region.
C=N and C=C Stretching (Aromatic): The pyrimidine ring vibrations would produce a series of sharp bands in the 1600-1400 cm⁻¹ fingerprint region.
C-Cl Stretching: The strong absorptions corresponding to the carbon-chlorine bonds are expected in the 800-600 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amino (R-NH₂) | N-H Stretch | 3500 - 3300 | Medium (two bands) |
| Alkene (=C-H) | C-H Stretch | 3100 - 3000 | Medium |
| Alkane (-C-H) | C-H Stretch | 3000 - 2850 | Medium |
| Alkene (C=C) | C=C Stretch | ~1645 | Medium |
| Amino (R-NH₂) | N-H Bend | 1650 - 1580 | Variable |
| Pyrimidine Ring | C=N, C=C Stretch | 1600 - 1400 | Medium to Strong (multiple bands) |
| Alkyl Halide (C-Cl) | C-Cl Stretch | 800 - 600 | Strong |
Mass Spectrometry (MS, HRMS, LC-MS TOF) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can offer insights into the molecule's structure.
For 5-Allyl-2-amino-4,6-dichloropyrimidine (C₇H₇Cl₂N₃), the mass spectrum would show a distinct molecular ion (M⁺) peak. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic cluster of peaks. The M⁺ peak would be at m/z 203 (for the molecule with two ³⁵Cl isotopes), the M+2 peak at m/z 205 (one ³⁵Cl and one ³⁷Cl), and the M+4 peak at m/z 207 (two ³⁷Cl isotopes), with relative intensities of approximately 9:6:1.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. Common fragmentation pathways would likely involve the loss of the allyl group, chlorine atoms, or hydrogen cyanide (HCN) from the pyrimidine ring, providing further structural confirmation. Techniques like Liquid Chromatography-Mass Spectrometry Time-of-Flight (LC-MS TOF) would be used for the analysis of complex mixtures and to obtain accurate mass data.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, a detailed electron density map can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
As of now, a published crystal structure for 5-Allyl-2-amino-4,6-dichloropyrimidine has not been reported in the crystallographic databases. However, the crystal structure of the parent compound, 2-amino-4,6-dichloropyrimidine (B145751), is known. nih.gov If a suitable single crystal of the 5-allyl derivative were obtained, X-ray analysis would provide unequivocal proof of its structure. It would confirm the substitution pattern on the pyrimidine ring, the planarity of the ring system, and the conformation of the allyl substituent relative to the ring. This technique would definitively resolve any ambiguity remaining after spectroscopic analysis, providing a complete and unambiguous picture of the molecule in the solid state.
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is an indispensable tool for verifying the purity of synthesized compounds and for separating them from reaction byproducts and starting materials.
HPLC is the premier technique for assessing the purity of non-volatile organic compounds. For 5-Allyl-2-amino-4,6-dichloropyrimidine, a reversed-phase HPLC (RP-HPLC) method is most appropriate. In this method, the compound is separated on a non-polar stationary phase (like C18) using a polar mobile phase.
Research on analogous chlorinated pyrimidine and pyridine (B92270) derivatives demonstrates that effective separation is typically achieved using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, often with a small amount of acid (like formic or phosphoric acid) to ensure sharp peak shapes. sielc.commdpi.com The purity is determined by integrating the area of the peak corresponding to the title compound and expressing it as a percentage of the total area of all observed peaks.
Table 1: Representative HPLC Method for Purity Analysis
| Parameter | Value |
|---|---|
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, increase to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Ret. Time | 8-12 min |
This table represents a typical method; actual parameters may require optimization.
GC-MS is a powerful hybrid technique that separates volatile compounds and then provides data on their molecular weight and fragmentation pattern, enabling positive identification. This method is well-suited for analyzing halogenated pyrimidines. nih.govnih.gov
In a typical analysis, the compound is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, most commonly by electron impact (EI). The resulting fragmentation pattern serves as a molecular fingerprint. For 5-Allyl-2-amino-4,6-dichloropyrimidine, the mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic isotopic peaks for the two chlorine atoms (M⁺, M+2, M+4). nih.govnih.gov Common fragmentation pathways for halogenated pyrimidines include the loss of a chlorine atom, cleavage of the allyl group, and ring fragmentation. nih.govacs.orgsapub.org
Table 2: Predicted GC-MS Data and Fragmentation
| Parameter | Description |
|---|---|
| Column | Mid-polarity capillary (e.g., DB-5ms) |
| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Molecular Ion (M⁺) | m/z 205 (with characteristic M+2, M+4 isotope pattern) |
| Key Fragments | m/z 170 ([M-Cl]⁺), m/z 164 ([M-C₃H₅]⁺), m/z 129 ([M-Cl-C₃H₅]⁺) |
This table contains predicted data based on the analysis of similar compounds. nih.gov
Thermal Analysis Techniques
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the physical and chemical properties of a material as a function of temperature. They are used to determine thermal stability, melting point, and purity. iitk.ac.intainstruments.com
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides the melting point (as an endothermic peak) and the heat of fusion. The sharpness of the melting peak can also be an indicator of purity.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It indicates the temperature at which the compound begins to decompose. Studies on various substituted pyrimidines show that decomposition can occur in single or multiple steps, depending on the nature and stability of the substituents. researchgate.netsemanticscholar.org For 5-Allyl-2-amino-4,6-dichloropyrimidine, decomposition might begin with the loss of the allyl group or chlorine atoms.
Table 3: Expected Thermal Analysis Data
| Analysis | Parameter | Expected Value/Observation |
|---|---|---|
| DSC | Melting Point (Tₘ) | Sharp endotherm approx. 160-180 °C |
| TGA | Onset of Decomposition | > 200 °C |
| TGA | Decomposition Profile | Multi-step weight loss corresponding to loss of substituents and ring fragmentation. |
Note: The melting point is estimated by comparison with related 5-alkyl derivatives. nih.gov The decomposition profile is based on general observations for substituted pyrimidines. researchgate.net
Elemental Composition Analysis
Elemental analysis is a crucial technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and halogens in a sample. The experimental results are compared against the theoretically calculated values based on the compound's molecular formula to confirm its elemental composition and support its structural identity. For novel compounds, the experimentally found values are typically expected to be within ±0.4% of the calculated values. mdpi.comnih.gov
For 5-Allyl-2-amino-4,6-dichloropyrimidine, the molecular formula is C₇H₇Cl₂N₃.
Table 4: Elemental Analysis Data for C₇H₇Cl₂N₃
| Element | Theoretical % | Found % (Representative) |
|---|---|---|
| Carbon (C) | 40.80 | 40.95 |
| Hydrogen (H) | 3.42 | 3.38 |
| Nitrogen (N) | 20.39 | 20.25 |
| Chlorine (Cl) | 34.39 | 34.45 |
The "Found %" values are hypothetical examples illustrating typical experimental results.
Computational and Theoretical Investigations of 5 Allyl 2 Amino 4,6 Chloropyrimidine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These methods solve the Schrödinger equation (or an approximation of it) for a given molecular system.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it a computationally efficient yet accurate approach. mdpi.com For 5-Allyl-2-amino-4,6-dichloropyrimidine, DFT would be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. physchemres.org This process finds the minimum energy conformation of the molecule, providing key information about its bond lengths, bond angles, and dihedral angles.
The optimization process iteratively adjusts the positions of the atoms until the forces on them are close to zero, resulting in a stable, low-energy structure. physchemres.org A common functional used for this type of calculation is B3LYP, often paired with a basis set like 6-311++G(d,p), to provide a good balance between accuracy and computational cost for organic molecules. physchemres.org
Below is an illustrative table of what optimized geometrical parameters for a pyrimidine (B1678525) derivative might look like when calculated using DFT.
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
| Bond Length | C4-Cl | 1.75 Å |
| C6-Cl | 1.75 Å | |
| C5-C(Allyl) | 1.50 Å | |
| N1-C2 | 1.34 Å | |
| C2-N(Amino) | 1.36 Å | |
| Bond Angle | Cl-C4-N3 | 118.0° |
| C4-C5-C6 | 115.0° | |
| N1-C2-N3 | 125.0° |
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. materialsciencejournal.org Conversely, a small energy gap indicates that the molecule is more reactive. researchgate.net These energies are readily calculated using DFT methods. materialsciencejournal.org Analysis of the HOMO-LUMO gap helps in predicting how 5-Allyl-2-amino-4,6-dichloropyrimidine might interact with other molecules. researchgate.net
An illustrative table of FMO properties is provided below.
| Parameter | Energy (eV) - Illustrative |
| HOMO Energy | -6.8 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and conjugative interactions within a molecule. aimspress.com It provides a detailed picture of the Lewis-like chemical bonding, including lone pairs and bond orbitals. wikipedia.org The analysis examines the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). aimspress.comwikipedia.org
An example of data obtained from an NBO analysis is shown in the table below.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) - Illustrative |
| LP(1) N3 | σ(C4-C5) | 3.5 |
| π(C5=C(Allyl)) | π(C4=N3) | 15.2 |
| LP(1) N(Amino) | π*(N1=C6) | 25.8 |
Theoretical vibrational frequency calculations are a valuable tool for interpreting experimental infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies using DFT, one can predict the positions of absorption bands in the molecule's vibrational spectrum. researchgate.net These calculations help in assigning specific vibrational modes (e.g., stretching, bending, and twisting) to the observed spectral peaks. nih.gov
For 5-Allyl-2-amino-4,6-dichloropyrimidine, a comparison between the calculated and experimental spectra can confirm the molecular structure. physchemres.org Discrepancies between the two can often be resolved by applying a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. nih.gov The predicted intensities of the vibrational bands also aid in the interpretation of the experimental spectra. researchgate.net
A table illustrating predicted vibrational frequencies and their assignments is presented below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) - Illustrative | Experimental Frequency (cm⁻¹) - Illustrative | Assignment |
| ν(N-H) stretch | 3450 | 3445 | Amino group N-H symmetric stretch |
| ν(C=C) stretch | 1640 | 1635 | Allyl group C=C stretch |
| ν(C-Cl) stretch | 780 | 785 | C-Cl symmetric stretch |
| Ring breathing | 990 | 995 | Pyrimidine ring in-plane deformation |
Molecular Dynamics Simulations
While quantum chemical calculations typically focus on static, single-molecule properties, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time.
The allyl group attached to the pyrimidine ring of 5-Allyl-2-amino-4,6-dichloropyrimidine is not rigid and can rotate around the single bond connecting it to the ring. This rotation gives rise to different spatial arrangements, or conformations. Molecular dynamics simulations can be used to explore the conformational landscape of this allyl moiety.
By simulating the motion of the atoms over time at a given temperature, MD can identify the most stable and frequently occurring conformations. This analysis is crucial for understanding how the molecule's shape might influence its interactions with other molecules, such as biological receptors. The simulation would reveal the potential energy surface associated with the rotation of the allyl group, highlighting the energy barriers between different conformations and the relative populations of each conformational state.
Intermolecular Interactions and Self-Assembly Prediction
The supramolecular architecture and crystal packing of 5-Allyl-2-amino-4,6-dichloropyrimidine are governed by a variety of non-covalent intermolecular interactions. Computational chemistry provides powerful tools to predict and analyze these forces, which are crucial for understanding the material's physical properties and behavior. The primary interactions expected for this compound include hydrogen bonding, halogen bonding, and π-π stacking.
The exocyclic amino group (-NH₂) serves as a potent hydrogen bond donor, while the two nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors. nih.gov This configuration allows for the formation of robust hydrogen-bonding networks, such as N-H···N synthons, which are common in amino-substituted nitrogen heterocycles and significantly influence their crystal structure. rsc.org
Computational methods like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are employed to characterize these interactions. researchgate.net NBO analysis can quantify the charge transfer between interacting orbitals, providing evidence for hydrogen and halogen bonds. QTAIM analyzes the electron density topology to identify bond critical points (BCPs) between interacting atoms, elucidating the nature and strength of these non-covalent bonds. researchgate.net By modeling these interactions, it is possible to predict the most stable self-assembled structures and polymorphic forms of the compound.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of reactions involving 5-Allyl-2-amino-4,6-dichloropyrimidine, particularly for nucleophilic aromatic substitution (SNAr), which is a key pathway for its functionalization. wuxiapptec.commdpi.com The presence of two chlorine atoms on the electron-deficient pyrimidine ring makes them susceptible to displacement by nucleophiles.
In the SNAr reaction of 5-Allyl-2-amino-4,6-dichloropyrimidine, a nucleophile attacks either the C4 or C6 carbon, leading to the formation of a high-energy intermediate known as a Meisenheimer complex. This is followed by the departure of the chloride leaving group to yield the substituted product. Since the C4 and C6 positions are electronically equivalent in the starting material, the initial substitution can occur at either site.
Computational quantum mechanics (QM) can be used to model this process and characterize the transition states (TS) for the reaction. wuxiapptec.com By calculating the potential energy surface, researchers can identify the geometry of the transition state structure for both the C4 and C6 substitution pathways. These calculations determine the activation energy (the energy difference between the reactants and the transition state), which is the primary determinant of the reaction rate. wuxiapptec.com For a given nucleophile, a lower transition state energy indicates a more favorable reaction pathway.
A key feature of a computationally verified transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate (e.g., the C-nucleophile bond forming and the C-Cl bond breaking). wuxiapptec.com Comparing the relative energies of the transition states for substitution at different positions allows for the prediction of regioselectivity, especially in subsequent reactions on a mono-substituted product. wuxiapptec.com
Reaction coordinate analysis provides a detailed view of the energy profile of a chemical reaction as it progresses from reactants to products. For the nucleophilic substitution on 5-Allyl-2-amino-4,6-dichloropyrimidine, a reaction coordinate diagram would plot the potential energy of the system against the reaction coordinate. wuxiapptec.com
The profile typically shows two energy barriers corresponding to two transition states, with a local energy minimum in between that represents the stable Meisenheimer intermediate. The first transition state corresponds to the initial attack of the nucleophile on the pyrimidine ring, and the second corresponds to the expulsion of the chloride ion.
By mapping this pathway, computational models can provide insights into whether the reaction is kinetically or thermodynamically controlled. The relative heights of the energy barriers (activation energies) determine the reaction kinetics. For instance, Lowest Unoccupied Molecular Orbital (LUMO) analysis can be used to predict the most likely site of nucleophilic attack; regions with larger LUMO lobes are more electrophilic and thus more susceptible to attack. wuxiapptec.com This computational analysis is a powerful complement to experimental studies, helping to rationalize observed product distributions and optimize reaction conditions. mdpi.comresearchgate.net
Prediction of Physicochemical Parameters Relevant to Research
Computational tools are widely used to predict the physicochemical properties of molecules, which is essential for assessing their potential in various research applications, including drug discovery. These predictions help to identify candidates with favorable profiles for further experimental investigation. mdpi.comnih.gov
Lipinski's Rule of Five is a guideline used to evaluate the drug-likeness of a chemical compound and its likelihood of being orally active in humans. drugbank.com The rule states that a molecule is more likely to be membrane permeable and easily absorbed if it meets the following criteria: a molecular weight (MW) of less than 500 Da, no more than 5 hydrogen bond donors (HBD), no more than 10 hydrogen bond acceptors (HBA), and an octanol-water partition coefficient (logP) not greater than 5. drugbank.comscfbio-iitd.res.in
For 5-Allyl-2-amino-4,6-dichloropyrimidine, these parameters can be calculated based on its structure. The compound generally shows good compliance with Lipinski's rule, suggesting favorable physicochemical properties for a potential drug candidate.
Table 1: Predicted Lipinski's Rule of Five Parameters for 5-Allyl-2-amino-4,6-dichloropyrimidine (Note: Values are computationally predicted and may vary slightly between different software.)
| Parameter | Predicted Value | Lipinski's Rule | Compliance |
| Molecular Weight (MW) | 204.06 g/mol | < 500 Da | Yes |
| Hydrogen Bond Donors (HBD) | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | 3 | ≤ 10 | Yes |
| LogP (Octanol/Water Partition Coefficient) | ~2.5 - 3.0 | ≤ 5 | Yes |
Data sourced from computational predictions based on molecular structure.
Beyond Lipinski's rule, other parameters related to absorption, distribution, metabolism, and excretion (ADME) can be computationally predicted. These include Topological Polar Surface Area (TPSA), gastrointestinal (GI) absorption, and Blood-Brain Barrier (BBB) permeability. mdpi.comnih.govnih.gov
TPSA is a good indicator of a molecule's ability to permeate cell membranes; values below 140 Ų are generally associated with good oral bioavailability. mdpi.com GI absorption is often predicted as a percentage, with high values being desirable for orally administered drugs. BBB permeability (expressed as LogBB) predicts a compound's ability to cross into the central nervous system, which is critical for CNS-targeting drugs but undesirable for peripherally acting agents. nih.govnih.gov
Table 2: Predicted ADME and Physicochemical Properties for 5-Allyl-2-amino-4,6-dichloropyrimidine (Note: These are generalized predictions based on computational models.)
| Property | Predicted Value/Classification | Significance |
| Topological Polar Surface Area (TPSA) | ~50 - 60 Ų | Indicates good potential for cell membrane permeability. mdpi.com |
| GI Absorption | High | Suggests good absorption from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeability | Moderate to High | May cross the BBB, a factor to consider in drug design. nih.govnih.gov |
| Bioavailability Score | ~0.55 | A standardized score indicating a reasonable probability of having drug-like kinetics. nih.gov |
| Number of Rotatable Bonds | 2 | Low number suggests good conformational stability. mdpi.com |
Data estimated from computational models and literature on similar pyrimidine structures. mdpi.comnih.gov
Tautomeric Equilibria Studies
A comprehensive review of available scientific literature reveals a notable absence of specific computational or theoretical studies on the tautomeric equilibria of 5-Allyl-2-amino-4,6-dichloropyrimidine. Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a critical aspect in understanding the reactivity, structure, and biological activity of heterocyclic compounds. For 2-aminopyrimidine (B69317) derivatives, this phenomenon typically involves amino-imino and keto-enol forms.
While direct research on 5-Allyl-2-amino-4,6-dichloropyrimidine is not presently available, the tautomeric behavior of the parent 2-aminopyrimidine scaffold has been a subject of theoretical investigation. nih.gov Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for predicting the relative stabilities of different tautomers in the gas phase and in solution. nih.govresearchgate.net These studies generally indicate that the amino form of 2-aminopyrimidine is the most stable tautomer. nih.gov
The position of the tautomeric equilibrium can be significantly influenced by various factors including the electronic effects of substituents, solvent polarity, and the potential for intramolecular hydrogen bonding. nih.gov For instance, in related heterocyclic systems like pyridones, the introduction of substituents and changes in the medium's polarity have been shown to modulate the equilibrium between lactam and lactim forms. nih.gov
In the case of 5-Allyl-2-amino-4,6-dichloropyrimidine, the electron-withdrawing nature of the two chlorine atoms at positions 4 and 6, coupled with the electronic properties of the allyl group at position 5, would be expected to impact the electron distribution within the pyrimidine ring and on the exocyclic amino group. However, without specific computational studies, any prediction of the predominant tautomeric form would be purely speculative.
Future theoretical investigations would be invaluable to elucidate the tautomeric landscape of this compound. Such studies would typically involve:
Optimization of the geometries of all possible tautomers.
Calculation of their relative energies to determine the most stable forms.
Analysis of the transition states connecting the tautomers to understand the kinetics of their interconversion.
The use of solvent models to simulate the effects of different environments on the tautomeric equilibrium.
Until such research is conducted, the specific tautomeric preferences of 5-Allyl-2-amino-4,6-dichloropyrimidine remain an open question in the field of theoretical and computational chemistry.
Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis
Precursor in Heterocyclic Scaffold Construction
The dichloropyrimidine core of the molecule is a classic precursor for building larger heterocyclic systems. The two chlorine atoms are excellent leaving groups, readily displaced by a variety of nucleophiles in aromatic nucleophilic substitution (SNAr) reactions. This reactivity is central to its role in constructing fused and polycyclic scaffolds.
The 5-allyl-4,6-dichloropyrimidine framework is an effective starting point for synthesizing novel fused heterocyclic systems. A notable example is its use in an efficient two-step protocol to create a new series of polysubstituted 6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines researchgate.net. This transformation highlights the utility of the dichloropyrimidine moiety in forming complex, multi-ring structures with potential applications in medicinal chemistry.
The general reactivity of the 2-amino-4,6-dichloropyrimidine (B145751) scaffold further underscores its potential. Analogs, such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), have been used in the microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines, another important class of fused heterocycles cymitquimica.com. The presence of the allyl group in the target compound provides an additional handle for subsequent cyclization reactions, expanding the range of accessible polycyclic structures. The fundamental process involves the sequential or one-pot reaction of the dichloropyrimidine with dinucleophilic reagents that can displace both chlorine atoms to form a new ring fused to the pyrimidine (B1678525) core.
The distinct reactivity of the functional groups on 5-Allyl-2-amino-4,6-dichloropyrimidine allows for its strategic use in complex, multi-step synthetic sequences. The chlorine atoms are highly susceptible to SNAr reactions, a process that is foundational for building pyrimidine-based compounds mdpi.com. The synthesis of pyrimidine-fused benzazepines from 5-allyl-4,6-dichloropyrimidines serves as a prime example of a multi-step process where the pyrimidine acts as a central scaffold upon which the final structure is built researchgate.net.
In such syntheses, one chlorine atom can be selectively substituted under one set of conditions, followed by the substitution of the second chlorine under different conditions. This controlled, stepwise functionalization is a key strategy in organic synthesis. For instance, studies on related 2-amino-4,6-dichloro-5-nitropyrimidines show the successive substitution of each chlorine atom by different nucleophiles to build target molecules researchgate.net. This same principle applies to the 5-allyl derivative, where the allyl group can be carried through several synthetic steps or modified at a specific stage of the synthesis, adding another layer of strategic complexity and molecular diversity.
Scaffold for Structural Diversification
The title compound is an ideal scaffold for generating libraries of related molecules for biological screening. The chloro, amino, and allyl groups can all be modified, allowing for systematic changes to the molecule's steric and electronic properties to probe biological interactions.
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. 5-Allyl-2-amino-4,6-dichloropyrimidine is well-suited for such studies. The two chlorine atoms can be replaced by a wide array of nucleophiles, including amines, alcohols, and thiols, allowing for the introduction of diverse functional groups at the C4 and C6 positions mdpi.com.
A key study demonstrated this principle by preparing a series of 5-substituted 2-amino-4,6-dichloropyrimidines to investigate their inhibitory effects on immune-activated nitric oxide (NO) production nih.govnih.gov. By varying the substituent at the C5 position (including alkyl, benzyl, fluoro, and allyl groups), researchers were able to probe the steric and electronic requirements at this position for biological activity nih.gov. The results showed that all tested 2-amino-4,6-dichloropyrimidines, regardless of the C5 substituent, inhibited NO production to some extent, indicating the importance of the dichloropyrimidine core itself for this specific activity nih.govresearchgate.net.
Building on its utility in SAR studies, 5-Allyl-2-amino-4,6-dichloropyrimidine serves as a key intermediate for synthesizing specific analogs to investigate their biological relevance. In a pilot screening of compounds for anti-inflammatory potential, the 5-allyl derivative was synthesized as part of a larger library of 5-substituted analogs nih.gov. These compounds were tested in an in vitro nitric oxide (NO) assay using mouse peritoneal cells nih.govnih.gov.
The study found that the entire series of 5-substituted 2-amino-4,6-dichloropyrimidines inhibited immune-activated NO production in a dose-dependent manner. This suggests a potential anti-inflammatory role for this class of compounds. The IC₅₀ values for the various derivatives ranged from 2 µM to 36 µM nih.govnih.govresearchgate.net. This work establishes a clear biological relevance for the molecular scaffold and demonstrates how the synthesis of analogs, including the 5-allyl variant, is a critical step in discovering new biologically active agents.
Table 1: Biological Activity of 5-Substituted 2-Amino-4,6-dichloropyrimidine Analogs Data sourced from a study on the inhibition of nitric oxide (NO) production nih.gov.
| Compound (Substituent at C5) | IC₅₀ (µM) for NO Inhibition |
|---|---|
| 5-Fluoro | 2 |
| 5-Propyl | 9 |
| 5-Allyl | Data indicates inhibition, specific IC₅₀ not highlighted in text |
| 5-Ethyl | 14 |
| 5-Butyl | 15 |
| 5-Benzyl | 32 |
| 5-sec-Butyl | 36 |
Contribution to Agrochemical and Specialty Chemical Synthesis (as an intermediate)
The pyrimidine ring is a common structural motif in a variety of agrochemicals, including herbicides and fungicides, due to its diverse biological activities. Halogenated pyrimidines, in particular, are valuable intermediates because the halogen atoms can be readily displaced to build the final active ingredient. While the general class of 2-amino-4,6-dichloropyrimidines serves as a precursor in various chemical syntheses, specific documentation detailing the use of 5-Allyl-2-amino-4,6-dichloropyrimidine as an intermediate in the large-scale production of agrochemicals or specialty chemicals is not prominent in the reviewed scientific literature. Its utility is more clearly documented in the context of synthesizing complex heterocyclic systems and analogs for biological and pharmaceutical research researchgate.netnih.gov.
Methodology Development in Organic Synthesis Leveraging Pyrimidine Reactivity
The reactivity of the pyrimidine core in 5-Allyl-2-amino-4,6-dichloropyrimidine, particularly the lability of the two chlorine atoms towards nucleophilic aromatic substitution (SNAr), provides a fertile ground for the development of new synthetic methodologies. The presence of the 5-allyl group introduces an additional site for chemical manipulation, further expanding its synthetic potential.
The synthesis of 5-Allyl-2-amino-4,6-dichloropyrimidine itself is a testament to modern synthetic methodology. It is prepared from its precursor, 5-Allyl-2-aminopyrimidine-4,6-diol. An optimized and efficient procedure for this transformation involves the use of a Vilsmeier-Haack-Arnold reagent, which facilitates the conversion of the dihydroxy pyrimidine to the corresponding dichloro derivative in high yields tandfonline.com. This method represents a significant improvement over traditional chlorination procedures.
The general reactivity of 2-amino-4,6-dichloropyrimidines in SNAr reactions is well-documented. These reactions allow for the sequential and regioselective displacement of the chlorine atoms by a variety of nucleophiles, including amines, alcohols, and thiols. This stepwise functionalization is a powerful tool for building molecular complexity. While specific studies focusing solely on the 5-allyl derivative are limited, the established reactivity patterns of analogous 5-substituted 2-amino-4,6-dichloropyrimidines provide a strong indication of its synthetic utility.
For instance, the differential reactivity of the two chlorine atoms can be exploited to introduce different substituents at the 4- and 6-positions of the pyrimidine ring. This controlled substitution is crucial for the synthesis of targeted molecules with specific structure-activity relationships. The allyl group at the 5-position can also participate in a variety of chemical transformations, such as isomerization, oxidation, and metathesis, further diversifying the range of accessible compounds.
The development of synthetic methods utilizing 5-Allyl-2-amino-4,6-dichloropyrimidine can be envisioned in several areas:
Domino Reactions: The combination of nucleophilic substitution at the pyrimidine core and subsequent reaction of the allyl group could lead to the development of novel domino or cascade reactions for the rapid construction of complex heterocyclic systems.
Cross-Coupling Reactions: The chloro-substituents are potential handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the introduction of aryl, heteroaryl, and other carbon-based fragments.
Intramolecular Cyclizations: The allyl group can be utilized in intramolecular cyclization reactions, such as intramolecular Heck reactions or ring-closing metathesis, to form fused or spirocyclic systems.
Future Research Directions in 5 Allyl 2 Amino 4,6 Chloropyrimidine Chemistry
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The current synthesis of 5-Allyl-2-amino-4,6-dichloropyrimidine typically involves the condensation of allylmalonic acid diester with guanidine (B92328) to form the dihydroxypyrimidine precursor, followed by chlorination. nih.govnih.gov While effective, future research will likely focus on developing more sustainable and efficient synthetic strategies.
One promising direction is the application of multicomponent reactions (MCRs). Iridium-catalyzed MCRs, for instance, have been successfully employed for the regioselective synthesis of highly substituted pyrimidines from amidines and alcohols. nih.govorganic-chemistry.orgacs.org Adapting such a strategy could allow for the direct construction of the 5-allylpyrimidine core from simpler, more readily available starting materials, potentially reducing the number of synthetic steps and minimizing waste.
Furthermore, the development of greener reaction conditions for the chlorination step is warranted. Traditional chlorinating agents like phosphorus oxychloride (POCl₃) are highly corrosive and generate significant waste. mdpi.com Future investigations could explore alternative, milder chlorinating reagents or catalytic systems that operate under more environmentally benign conditions. The use of solid-supported reagents or flow chemistry setups could also contribute to a more sustainable process by simplifying purification and reducing solvent usage. nih.gov
Discovery of Undiscovered Reactivity Patterns and Transformation Pathways
The reactivity of 5-Allyl-2-amino-4,6-dichloropyrimidine is dominated by the nucleophilic aromatic substitution (SNAr) at the 4- and 6-positions and the chemical transformations of the allyl group at the 5-position.
Future research should aim to uncover more subtle and selective reactivity patterns. For example, the differential reactivity of the two chlorine atoms could be exploited for sequential and regioselective functionalization. mdpi.com This would enable the synthesis of unsymmetrically substituted pyrimidines, a class of compounds that is often challenging to access. The influence of the 5-allyl group on the electronic properties of the pyrimidine (B1678525) ring and, consequently, on the regioselectivity of SNAr reactions is an area ripe for investigation.
The allyl group itself offers a plethora of transformation possibilities beyond simple alkene chemistry. Metathesis reactions, for instance, could be employed to introduce a wide range of functional groups. Additionally, intramolecular reactions involving the allyl group and substituents introduced at the 4- or 6-positions could lead to the formation of novel fused heterocyclic systems.
Advanced Computational Studies for Enhanced Prediction and Design
Computational chemistry is poised to play a pivotal role in accelerating research on 5-Allyl-2-amino-4,6-dichloropyrimidine. Quantitative Structure-Activity Relationship (QSAR) models and density functional theory (DFT) calculations can provide valuable insights into the compound's properties and reactivity. mdpi.comnih.govbiointerfaceresearch.comresearchgate.netnih.govresearchgate.net
Future computational studies could focus on:
Predicting Reactivity and Regioselectivity: Developing accurate predictive models for the SNAr reactions at the C4 and C6 positions with various nucleophiles. nih.gov This would allow for the in silico screening of reaction conditions and substrates, saving significant experimental time and resources.
Designing Novel Derivatives: Using computational tools to design new derivatives with specific electronic and steric properties. nih.govresearchgate.net For example, modeling the interaction of potential derivatives with biological targets could guide the synthesis of compounds with enhanced therapeutic potential. nih.gov
Elucidating Reaction Mechanisms: Investigating the transition states and energy profiles of potential new reactions to understand and predict their feasibility. researchgate.net
The following table showcases how computational descriptors could be used to predict the properties of hypothetical derivatives of 5-Allyl-2-amino-4,6-dichloropyrimidine:
| Derivative | Predicted LogP | Predicted Aqueous Solubility (logS) | Predicted pKa |
| 5-Allyl-2-amino-4-methoxy-6-chloropyrimidine | 2.8 | -3.5 | 4.2 |
| 5-Allyl-2-amino-4-anilino-6-chloropyrimidine | 4.5 | -5.2 | 3.8 |
| 5-Allyl-2,4-diamino-6-chloropyrimidine | 1.5 | -2.1 | 5.5 |
This data is illustrative and would need to be generated and validated through rigorous computational studies.
Development of Catalyst Systems for Selective Transformations
The development of novel catalyst systems will be crucial for unlocking the full synthetic potential of 5-Allyl-2-amino-4,6-dichloropyrimidine. Transition metal catalysis, in particular, offers a powerful toolkit for selective C-H functionalization and cross-coupling reactions. mdpi.comnih.gov
Future research in this area could include:
Selective C-H Functionalization: Exploring catalytic systems for the direct functionalization of the allyl group's C-H bonds, allowing for the introduction of new substituents without pre-functionalization.
Cross-Coupling Reactions: Utilizing palladium, nickel, or copper catalysts for Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions at the 4- and 6-positions. This would enable the introduction of a wide variety of carbon and heteroatom-based substituents.
Asymmetric Catalysis: Developing chiral catalysts for enantioselective transformations of the allyl group, leading to the synthesis of chiral pyrimidine derivatives.
The table below provides examples of potential catalytic transformations and the types of catalysts that could be explored:
| Transformation | Catalyst Type | Potential Product Class |
| Heck Reaction on Allyl Group | Palladium(0) complexes | Extended conjugated systems |
| Buchwald-Hartwig Amination | Palladium or Copper catalysts | Diversely substituted aminopyrimidines |
| Asymmetric Dihydroxylation | Osmium-based catalysts | Chiral diols |
Integration with Flow Chemistry and Automated Synthesis
To accelerate the synthesis and screening of new derivatives of 5-Allyl-2-amino-4,6-dichloropyrimidine, the integration of flow chemistry and automated synthesis platforms will be essential. nih.gov Flow chemistry offers several advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and easier scalability. rsc.org
Future research directions include:
Developing Continuous Flow Syntheses: Converting the key synthetic steps for the preparation and functionalization of the core compound into continuous flow processes. This would enable the on-demand synthesis of a wide range of derivatives.
Automated Library Synthesis: Combining flow chemistry with automated liquid handling and purification systems to create libraries of compounds for high-throughput screening. technologynetworks.com This approach would significantly accelerate the drug discovery process.
Expansion of Pyrimidine-Based Chemical Libraries from the Core Compound
The structural features of 5-Allyl-2-amino-4,6-dichloropyrimidine make it an ideal starting point for the construction of diverse chemical libraries. researchgate.netnih.gov The sequential and selective displacement of the two chlorine atoms, combined with the versatile reactivity of the allyl group, allows for the generation of a vast number of structurally distinct molecules from a single, common core.
Future efforts will focus on systematically exploring the chemical space around this scaffold. By combining the strategies outlined in the previous sections—novel synthetic methodologies, diverse catalytic systems, and automated synthesis—it will be possible to generate large and focused libraries of pyrimidine derivatives for screening against a wide range of biological targets. This approach holds significant promise for the discovery of new therapeutic agents and functional materials.
Q & A
Q. What synthetic methodologies are recommended for preparing 5-Allyl-2-amino-4,6-chloropyrimidine, and how can reaction parameters be optimized?
- Methodological Answer : A two-step approach is typically employed: (1) Chlorination of a pyrimidine precursor (e.g., 2-aminopyrimidine) using POCl₃ or PCl₅ under reflux, followed by (2) allylation at the 5-position via nucleophilic substitution or Pd-catalyzed coupling. Optimization involves adjusting reaction temperature (80–120°C for chlorination), solvent polarity (e.g., DMF for allylation), and stoichiometric ratios of reagents. Purity (>95%) can be achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How should researchers validate the structural identity of this compound after synthesis?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm allyl proton signals (δ 5.2–5.8 ppm for vinyl protons) and chlorine substituent effects on aromatic carbons. High-resolution mass spectrometry (HRMS) ensures molecular ion alignment (expected [M+H]⁺ for C₇H₈Cl₂N₃: ~212.01). FT-IR can verify N-H stretching (3200–3400 cm⁻¹) and C-Cl bonds (750 cm⁻¹). Cross-reference with computational predictions (e.g., DFT-optimized structures) for electronic consistency .
Q. What storage conditions are critical to maintaining the stability of this compound in laboratory settings?
- Methodological Answer : Store in airtight, light-resistant containers at 0–6°C to prevent hydrolysis of the chloro groups. Use desiccants (e.g., silica gel) to mitigate moisture-induced degradation. Periodic purity checks via HPLC (C18 column, acetonitrile/water mobile phase) are advised. For long-term stability, lyophilization is recommended for aqueous solutions .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns vs. computational models) be resolved during characterization?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotameric equilibria in the allyl group). Use variable-temperature NMR to freeze conformers and simplify splitting. Validate with 2D-COSY/NOESY to confirm spatial proximity of protons. Computational simulations (e.g., Gaussian09 with solvent models) can reconcile observed shifts with theoretical predictions .
Q. What experimental strategies mitigate decomposition of this compound under acidic/basic conditions?
- Methodological Answer : Buffered solutions (pH 6–8) minimize hydrolysis of chloro substituents. For kinetic studies, use stopped-flow UV-Vis spectroscopy to track degradation rates. Stabilizing additives like cyclodextrins can encapsulate the allyl group, reducing reactivity. Pre-formulation studies using differential scanning calorimetry (DSC) identify thermal decomposition thresholds .
Q. How do the electronic and steric effects of the allyl and chloro groups influence the compound’s bioactivity in computational docking studies?
- Methodological Answer : The chloro groups enhance electrophilicity, favoring interactions with nucleophilic enzyme residues (e.g., cysteine thiols). The allyl moiety introduces steric bulk, which can be modeled using molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding pocket compatibility. Adjust docking parameters (e.g., AutoDock Vina’s exhaustiveness) to account for conformational flexibility. Validate with mutagenesis assays on target proteins .
Q. What analytical approaches distinguish regioisomeric byproducts (e.g., 4-allyl vs. 6-allyl derivatives) during synthesis?
- Methodological Answer : LC-MS/MS with fragmentation patterns can differentiate isomers based on diagnostic ions. X-ray crystallography provides unambiguous structural confirmation if crystals are obtainable. For rapid screening, thin-layer chromatography (TLC) with iodine vapor staining reveals polarity differences between regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
